molecular formula C11H17ClO B8787260 3-Chloroadamantan-1-yl methanol

3-Chloroadamantan-1-yl methanol

Cat. No.: B8787260
M. Wt: 200.70 g/mol
InChI Key: BFZOBZQPYNDCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroadamantan-1-yl methanol is a polycyclic compound derived from adamantane, featuring a chlorine substituent at the 3-position and a hydroxymethyl group at the 1-position. Its rigid adamantane backbone and polar functional groups make it a valuable intermediate in medicinal chemistry and materials science. The compound is synthesized via nitrolysis of 1,3-dichloroadamantane with fuming nitric acid, yielding derivatives like 3-chloroadamantan-1-yl nitrate under controlled conditions .

Properties

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

(3-chloro-1-adamantyl)methanol

InChI

InChI=1S/C11H17ClO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2

InChI Key

BFZOBZQPYNDCHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Halogenated Adamantane Derivatives
  • (3-Fluoroadamantan-1-yl)methanol: Replacing chlorine with fluorine reduces electronegativity and steric bulk. This fluorinated analog shares similar synthetic routes but exhibits lower inhibitory potency against sEH compared to chlorinated derivatives .
  • (3-Chloroadamantan-1-yl)(4-methoxyphenyl)sulfane : Incorporates a sulfur moiety, enhancing lipophilicity. Synthesized via copper-catalyzed C(sp³)-H functionalization, this compound demonstrates distinct reactivity in thioether formation .
Amino and Hydroxyl Derivatives
  • 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: Substitution of chlorine with an amino group increases polarity and hydrogen-bonding capacity. This derivative is a pharmaceutical secondary standard, emphasizing its role in quality control .
  • 3-(Hydroxymethyl)-1-adamantanol: Features dual hydroxyl groups, improving solubility in polar solvents like methanol. Its SMILES notation (C1C2CC3(CC1CC(C2)(C3)O)CO) reflects structural symmetry .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility Biological Activity (sEH IC₅₀)
3-Chloroadamantan-1-yl methanol C₁₁H₁₇ClO -Cl, -CH₂OH Low in water, soluble in DMSO 0.2 nM (urea derivatives)
(3-Fluoroadamantan-1-yl)methanol C₁₁H₁₇FO -F, -CH₂OH Moderate in chloroform 5.8 nM
3-Amino-1-adamantanol C₁₂H₂₁NO·HCl -NH₂, -OH High in water N/A (pharmaceutical standard)
3-(Hydroxymethyl)-1-adamantanol C₁₁H₁₈O₂ Dual -OH Soluble in DMSO, methanol Not reported

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